
Methyl 6-bromoquinoline-2-carboxylate
Overview
Description
Methyl 6-bromoquinoline-2-carboxylate (CAS: 623583-88-0) is a brominated quinoline derivative with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol . It is characterized by a quinoline backbone substituted with a bromine atom at the 6-position and a methyl ester group at the 2-position. This compound is widely utilized as a pharmaceutical intermediate, particularly in cross-coupling reactions for drug synthesis due to the reactivity of its bromine substituent .
Preparation Methods
Preparation Methods of Methyl 6-bromoquinoline-2-carboxylate
Esterification of 6-Bromoquinoline-2-carboxylic Acid with Methanol
The primary and most documented method to prepare this compound involves direct esterification of 6-bromoquinoline-2-carboxylic acid using methanol under acidic catalysis.
Procedure Summary:
- Reactants: 6-bromoquinoline-2-carboxylic acid, methanol, methanesulfonic acid (catalyst)
- Reaction Conditions: Reflux in methanol with methanesulfonic acid for approximately 6 hours
- Work-up: Neutralization with sodium bicarbonate solution, cooling, filtration, washing with water, and drying under vacuum
- Yield: Approximately 85%
Step | Description | Conditions | Outcome |
---|---|---|---|
1 | Mix 6-bromoquinoline-2-carboxylic acid (1.31 mol) with methanesulfonic acid (0.34 mol) in methanol (2 L) | Reflux for 6 hours | Formation of methyl ester |
2 | Treat the reaction mixture with sodium bicarbonate solution (0.34 mol) in water (350 mL) | Stirring and slow cooling to 20°C | Precipitation of product |
3 | Filter the suspension and wash the solid with water (1 L) | Dry under vacuum at 50°C for 3 days | Isolated this compound |
$$
\text{6-bromoquinoline-2-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow[\text{6 h}]{\text{methanesulfonic acid, reflux}} \text{this compound} + \text{H}2\text{O}
$$
This method is straightforward and yields the product in high purity and good yield (85%) suitable for further synthetic applications.
Alternative Synthetic Routes
While the direct esterification is the most common, other synthetic strategies may involve:
- Use of different acid catalysts such as sulfuric acid or p-toluenesulfonic acid
- Employing coupling reagents or activating agents to facilitate ester formation
- Use of methyl chloroformate or other methylating agents for esterification under milder conditions
However, these alternative methods are less documented specifically for this compound and may require additional purification steps.
Comparative Data Table of Preparation Method
Research Findings and Analysis
- The esterification method using methanesulfonic acid as a catalyst is efficient, providing a high yield and purity product.
- The use of sodium bicarbonate in the work-up step effectively neutralizes residual acid and facilitates precipitation of the product.
- The prolonged drying under vacuum ensures removal of any residual moisture or solvents, which is critical for obtaining a stable product.
- The reaction conditions (reflux in methanol) are mild and reproducible, making the method scalable for industrial applications.
- Alternative catalysts or reagents may be explored for optimization but may introduce complexity or lower yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-bromoquinoline-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential as antitumor , antimicrobial , and anti-inflammatory agents. The compound's structural features allow it to interact with biological targets, making it suitable for drug development.
Key Applications in Drug Development
- Anticancer Agents : Research indicates that quinoline derivatives can inhibit multidrug resistance proteins (MRP), which are often overexpressed in cancer cells. This compound has shown promise as a scaffold for designing MRP inhibitors, potentially enhancing the efficacy of existing chemotherapeutics .
- Antimicrobial Activity : The compound's derivatives exhibit significant antimicrobial properties, making them candidates for treating bacterial infections .
Biological Evaluation
The biological activity of this compound has been evaluated through various studies, focusing on its interaction with specific proteins and enzymes.
Case Studies and Findings
- A study on quinoline analogs demonstrated that modifications at the 6-position can enhance the inhibitory activity against MRP2, suggesting that this compound could be optimized for better therapeutic outcomes .
- In another investigation, derivatives of this compound were tested against cancer cell lines, revealing varying degrees of cytotoxicity and suggesting a structure-activity relationship that could guide future drug design .
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of 6-bromoquinoline-2-carboxylic acid with methanol under acidic conditions. This process yields a high purity product suitable for further applications.
Synthesis Overview
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | 6-Bromoquinoline-2-carboxylic acid, Methanol | Reflux with Methanesulfonic acid for 6 hours | ~85% |
2 | Resulting mixture with Sodium bicarbonate | Stirred overnight at room temperature | Final product |
Mechanism of Action
The mechanism of action of methyl 6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Purity : Available at 95% purity (Combi-Blocks) .
- Hazard Profile : Classified under GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Storage : Stable under dry conditions at room temperature .
Comparison with Structurally Similar Compounds
Positional Isomers of Brominated Quinoline Carboxylates
Positional isomers of methyl 6-bromoquinoline-2-carboxylate differ in the placement of the bromine atom and/or ester group on the quinoline ring, leading to distinct chemical and physical properties:
Key Findings :
- The 8-carboxylate isomer (1266728-34-0) has higher purity (98%), suggesting better synthetic utility in precision applications .
Ester Group Variants
Replacing the methyl ester with bulkier groups alters solubility and steric properties:
Key Findings :
- Ethyl ester derivatives (e.g., 1020572-61-5) are preferred in pharmaceutical applications where lipid solubility is critical .
- tert-Butyl esters (e.g., 308.17 g/mol) are less reactive in ester hydrolysis due to steric protection of the carbonyl group .
Non-Quinoline Analogues
Pyridine-based analogues exhibit distinct aromaticity and electronic properties:
Key Findings :
- Pyridine derivatives (e.g., 26218-75-7) lack the fused benzene ring of quinoline, resulting in weaker π-π interactions in coordination chemistry .
- Indole-based compounds (e.g., 210345-56-5) may exhibit enhanced biological activity due to the indole moiety’s affinity for neurotransmitter receptors .
Biological Activity
Methyl 6-bromoquinoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C_10H_8BrNO_2 and features a quinoline core with a bromine atom and a carboxylate group. The presence of these functional groups enhances its reactivity and potential as a pharmaceutical agent.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by forming covalent bonds with active site residues, thus affecting metabolic pathways.
- DNA Interaction : The compound is believed to intercalate into DNA, disrupting replication and transcription processes.
- Antimicrobial Activity : It exhibits significant antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria.
Biological Activity Overview
This compound has shown potential in various biological applications:
- Antimicrobial : Effective against a range of bacterial strains.
- Antiviral : Studies suggest activity against viruses, including Hepatitis B.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
6-Bromo-4-hydroxyquinoline | Lacks ester functionality | Limited reactivity |
Methyl 4-hydroxyquinoline-2-carboxylate | No bromine substituent | Reduced substitution reactions |
6-Bromoquinoline-2-carboxylic acid | No hydroxyl group present | Affects oxidation-reduction reactions |
Antimicrobial Activity
A study conducted on this compound demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics.
Antiviral Activity
In vitro studies have shown that this compound can inhibit the replication of Hepatitis B virus (HBV). The compound was tested on human hepatoma cells, revealing an IC50 value that suggests potent antiviral activity at low concentrations.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction through DNA damage.
Case Studies
-
Antimicrobial Efficacy : A series of experiments showed that this compound effectively inhibited both Gram-positive and Gram-negative bacteria. Results are summarized in the table below:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 - Hepatitis B Virus Inhibition : In vitro studies demonstrated that the compound significantly reduced HBV replication in HepG2 cells, with an IC50 value of approximately 5 µM.
- Cytotoxicity in Cancer Cells : The cytotoxic effects were evaluated using MTT assays on various cancer cell lines. The results indicated that at concentrations of 10 µM, the compound reduced cell viability by over 70% in MCF-7 cells.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used for Methyl 6-bromoquinoline-2-carboxylate, and how do reaction conditions influence yields?
this compound is synthesized via multi-step reactions, often involving esterification and bromination. Key methodologies include:
- Ultrasound-assisted synthesis : Enhances reaction efficiency by accelerating intermediate formation. For example, PEG-400 acts as a phase-transfer catalyst, and K₂CO₃ serves as a base in acetonitrile under reflux .
- Methylation of carboxylic acid precursors : Reacting 6-bromoquinoline-2-carboxylic acid with methyl iodide in acetone, using K₂CO₃ to drive esterification .
Factors affecting yields :
- Solvent polarity (e.g., acetone vs. acetonitrile).
- Catalyst selection (e.g., PEG-400 improves miscibility).
- Temperature control during reflux.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions.
- HRMS : Validates molecular weight and isotopic patterns.
- IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- Crystallography :
Q. What safety protocols are essential when handling this compound?
- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Precautions :
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Validation steps :
- Comparative analysis : Reference related structures (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) to identify atypical bond angles or torsional strain .
Q. What strategies improve regioselective bromination in quinoline derivatives like this compound?
- Directing groups : The ester group at position 2 directs electrophilic bromination to position 6 via resonance stabilization.
- Reaction optimization :
- Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution.
- Monitor reaction progress with TLC to avoid over-bromination.
- Ultrasound assistance : Reduces side reactions by shortening reaction time .
Q. How can computational chemistry predict the reactivity or bioactivity of this compound derivatives?
- Molecular docking : Simulate interactions with target proteins (e.g., P-glycoprotein) to prioritize derivatives for synthesis .
- QSAR modeling : Correlate electronic properties (e.g., Hammett constants) with biological activity. For example, the bromo group’s electronegativity may enhance binding affinity.
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals to predict reactivity sites .
Q. What are common impurities in this compound, and how are they characterized?
- Potential impurities :
- Debrominated byproducts : Detectable via LC-MS (e.g., molecular ion peaks at m/z 202.21 for the parent carboxylic acid) .
- Ester hydrolysis products : Monitor using IR loss of C=O ester signals.
- Analytical methods :
Properties
IUPAC Name |
methyl 6-bromoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSQECLLCVBRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635001 | |
Record name | Methyl 6-bromoquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623583-88-0 | |
Record name | Methyl 6-bromoquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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